molecular formula C10H17N3 B1627590 3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine CAS No. 959237-54-8

3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine

Cat. No. B1627590
CAS RN: 959237-54-8
M. Wt: 179.26 g/mol
InChI Key: ZBHMTCQCIMNPNR-UHFFFAOYSA-N
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Description

“3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine” is a chemical compound with the IUPAC name 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine . It has a molecular weight of 179.27 . The compound is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3/c1-9-12-5-6-13(9)8-10-3-2-4-11-7-10/h5-6,10-11H,2-4,7-8H2,1H3 . This indicates the presence of a piperidine ring attached to an imidazole ring via a methylene bridge.

Scientific Research Applications

Histamine H3 Receptor Agonists

  • Pharmacological Applications: Piperidine derivatives, including those structurally related to "3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine," have been synthesized and evaluated for their affinity towards human histamine H3 receptors. These compounds exhibit moderate to high affinity and selective agonistic activity, with potential implications for treating disorders associated with histamine function, such as sleep disorders and cognitive impairments (Ishikawa et al., 2010).

Corrosion Inhibition

  • Material Science Application: Benzimidazole derivatives, related in structure to the compound of interest, have been studied as corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential of these compounds to significantly reduce corrosion rates, offering insights into their applications in protecting industrial materials (Yadav et al., 2016).

Chemical Synthesis

  • Synthetic Methodology: Research into the synthesis of piperidine and imidazole derivatives, including "3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine," has led to the development of new synthetic methods. These methods facilitate the preparation of structurally diverse compounds that can serve as building blocks in medicinal chemistry and drug discovery (Shevchuk et al., 2012).

Solid-State Dye-Sensitized Solar Cells (DSSCs)

  • Renewable Energy Application: Imidazolium and piperidinium salts, which share structural motifs with "3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine," have been applied in solid-state DSSCs. These compounds, especially when featuring a propargyl group, exhibit high conductivity and efficiency as single-component solid electrolytes, highlighting their role in advancing solar energy technologies (Wang et al., 2013).

Histamine H3 Receptor Antagonists

  • Neuropharmacological Applications: Novel histamine H3 receptor antagonists based on the piperidine scaffold demonstrate low cytochrome P450 inhibition, a common issue with many pharmacologically active compounds. This advancement indicates the therapeutic potential of these antagonists in treating neurological disorders without significant drug-drug interaction risks (Berlin et al., 2006).

properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-9-12-5-6-13(9)8-10-3-2-4-11-7-10/h5-6,10-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHMTCQCIMNPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595795
Record name 3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine

CAS RN

959237-54-8
Record name 3-[(2-Methyl-1H-imidazol-1-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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